1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Description
The compound “1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione” is a chemical substance with the molecular formula C19H20ClFN2O3 and a molecular weight of 378.83. It contains a total of 49 bonds, including 29 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 imide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a variety of bond types and ring structures. It includes 2 five-membered rings, 2 six-membered rings, and 1 seven-membered ring. The molecule also contains 1 tertiary amide (aliphatic) and 1 imide .Scientific Research Applications
Conformational Analysis
- Molecular Structure and Conformation : Studies on compounds structurally similar to 1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione, such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, have revealed insights into their molecular structures. These analyses include conformational details like the chair and envelope conformations of the fused piperidine and pyrrolidine rings, respectively (Yang et al., 2008).
Synthetic Approaches
- Stereoselective Synthesis : The stereoselective synthesis of related compounds has been explored, such as the synthesis of active metabolites of PI3 kinase inhibitors. These processes often involve complex steps like stereospecific hydroboration, oxidation, and reduction to achieve the desired stereochemistry (Chen et al., 2010).
- Analogues Synthesis : Research on creating conformationally rigid analogues of amino acids, like the synthesis of 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, provides insights into the synthesis routes and key steps for related compounds (Kubyshkin et al., 2009).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies on compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, which have similar structural features, highlight the importance of crystallography in understanding the molecular geometry, intermolecular interactions, and conformational aspects of these compounds (Manjunath et al., 2011).
Properties
IUPAC Name |
1-[8-[2-(2-chloro-6-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c20-15-2-1-3-16(21)14(15)10-19(26)22-11-4-5-12(22)9-13(8-11)23-17(24)6-7-18(23)25/h1-3,11-13H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSTYAIALGDQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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